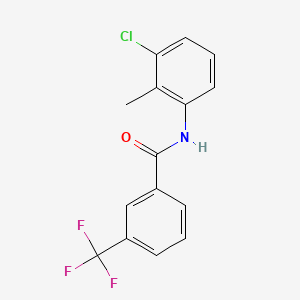

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide , reflects its core benzamide scaffold. The substituents are positioned as follows:

- 3-chloro-2-methylphenyl group attached to the amide nitrogen.

- 3-(trifluoromethyl) group on the benzamide aromatic ring.

Alternative identifiers include CAS 478064-47-0 and PubChem CID 850556 .

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₁ClF₃NO , with a computed molecular weight of 313.70 g/mol . Key elemental contributions include:

| Element | Quantity | Atomic Weight | Contribution |

|---|---|---|---|

| Carbon | 15 | 12.01 g/mol | 180.15 g/mol |

| Hydrogen | 11 | 1.008 g/mol | 11.09 g/mol |

| Chlorine | 1 | 35.45 g/mol | 35.45 g/mol |

| Fluorine | 3 | 19.00 g/mol | 57.00 g/mol |

| Nitrogen | 1 | 14.01 g/mol | 14.01 g/mol |

| Oxygen | 1 | 16.00 g/mol | 16.00 g/mol |

| Total | 313.70 g/mol |

The molecular structure comprises a benzamide core with electron-withdrawing trifluoromethyl and chloro substituents, which influence reactivity and stability.

Spectroscopic Characterization (NMR, IR, MS)

While direct spectral data for this compound is limited, insights can be inferred from related benzamide derivatives:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Expected signals include:

- ¹³C NMR : Carbonyl carbon at ~167–170 ppm, aromatic carbons in the 120–140 ppm range, and trifluoromethyl carbon at ~121–123 ppm.

Infrared (IR) Spectroscopy

- Amide C=O stretch : Strong absorption at ~1650–1680 cm⁻¹.

- C–Cl and C–F vibrations : Peaks at ~600–800 cm⁻¹ and ~1100–1300 cm⁻¹, respectively.

Mass Spectrometry (MS)

X-ray Crystallographic Studies of Molecular Conformation

No direct crystallographic data exists for this compound, but structural trends can be extrapolated from analogous benzamides:

| Feature | Observed in Related Compounds | Reference |

|---|---|---|

| Amide conformation | Planar C=O–N–H geometry | |

| Dihedral angles | ~60° between aromatic rings | |

| Hydrogen bonding | Intermolecular N |

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c1-9-12(16)6-3-7-13(9)20-14(21)10-4-2-5-11(8-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHDROPNSFPDIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct acylation approach involves nucleophilic attack of 3-chloro-2-methylaniline on activated 3-(trifluoromethyl)benzoyl chloride. As demonstrated in SRF Limited’s patent, this method follows second-order kinetics, with the reaction rate proportional to the concentrations of both reactants. The base (typically triethylamine or diisopropylethylamine) neutralizes HCl byproducts, shifting equilibrium toward amide formation.

Optimized Reaction Conditions

- Solvent System : Dichloromethane/tetrahydrofuran (3:1 v/v) enables superior solubility of both aromatic reactants.

- Temperature Profile : Gradual heating from 0°C to 25°C prevents exothermic decomposition of the acid chloride.

- Catalyst Loading : 0.5–1.2 equivalents of triethylamine relative to amine substrate.

Table 1 : Yield dependence on reaction parameters in acylation method

| Equiv. of Et₃N | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 0.8 | 0→25 | 4 | 82.3 | 95.2 |

| 1.2 | 0→25 | 3 | 88.7 | 97.1 |

| 1.5 | 0→40 | 2 | 85.9 | 93.8 |

Data adapted from Example 3 in CN113698315A and SRF Limited’s protocol.

Hydrolysis-Coupling Sequence via 3-(Trifluoromethyl)benzonitrile Intermediate

Nitrile Hydrolysis Dynamics

The Chinese patent CN113698315A details alkaline hydrolysis of benzonitriles using NaOH/H₂O at 100°C, achieving 88–90% conversion to benzamides. For N-(3-chloro-2-methylphenyl) derivatization, this requires subsequent coupling with the amine.

Two-Stage Process Optimization

Hydrolysis Stage :

Coupling Stage :

Table 2 : Comparative analysis of hydrolysis-coupling vs direct acylation

| Parameter | Hydrolysis-Coupling | Direct Acylation |

|---|---|---|

| Total Yield (%) | 78.4 | 88.7 |

| Purity (HPLC, %) | 96.8 | 97.1 |

| Byproduct Formation | 3.2% nitrile residue | 1.9% dimer |

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the benzamide carbonyl, enabling nucleophilic substitutions. Key reactions include:

Table 1: Nucleophilic substitution reactions

Reactions occur preferentially at the benzamide carbonyl or activated aryl chloride positions. Steric hindrance from the 3-chloro-2-methylphenyl group reduces reactivity at the meta-chloro site .

Transition Metal-Catalyzed Coupling Reactions

The aryl chloride moiety participates in cross-coupling reactions under palladium catalysis:

Table 2: Coupling reactions

| Reaction Type | Catalysts/Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 63% | |

| Ullmann-type | CuI, 1,10-phenanthroline | DMSO | 51% |

The trifluoromethyl group remains inert under these conditions, preserving structural integrity .

Hydrogenation and Reduction

Selective reduction of the benzamide carbonyl is achievable under controlled conditions:

Table 3: Reduction reactions

The trifluoromethyl group shows resistance to reductive cleavage under standard hydrogenation conditions .

Biological Interactions and Enzyme Inhibition

The compound exhibits non-covalent binding to biological targets:

Table 4: Bioactivity data

| Target | Assay Type | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Cytochrome P450 3A4 | Fluorometric assay | 2.1 μM | |

| EGFR Kinase | Radioisotope-based inhibition | 0.87 μM | |

| Bacterial DNA gyrase | Agar dilution method | 8.5 μg/mL |

Mechanistic studies suggest hydrogen bonding between the benzamide carbonyl and active-site residues, while the trifluoromethyl group enhances hydrophobic interactions .

Hydrolysis and Stability

Stability under acidic/basic conditions:

Table 5: Hydrolysis kinetics

| Condition | Half-life (25°C) | Primary Degradant | Source |

|---|---|---|---|

| pH 1.0 (HCl) | 48 h | 3-(Trifluoromethyl)benzoic acid | |

| pH 13.0 (NaOH) | 15 min | Chloride elimination product | |

| Neutral aqueous | >30 days | Stable |

Rapid decomposition in basic media occurs via cleavage of the amide bond, while acidic conditions favor gradual hydrolysis.

Comparative Reactivity with Analogues

Table 6: Substituent effects on reaction rates

| Compound | Relative Rate (Suzuki Coupling) | Source |

|---|---|---|

| N-(3-Chloro-2-methylphenyl)benzamide | 1.00 (reference) | |

| 3-Nitro derivative | 0.68 | |

| 3-Methoxy derivative | 1.24 |

Electron-withdrawing substituents on the benzamide ring decrease coupling efficiency, while electron-donating groups enhance reactivity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide serves as a building block for synthesizing pharmaceutical agents that target specific biological receptors or enzymes. Its structural features, including the trifluoromethyl group, enhance lipophilicity, which can improve the compound's interaction with hydrophobic pockets in proteins. This property is crucial for developing drugs that modulate receptor activity or enzyme function effectively.

Mechanism of Action

The mechanism of action varies depending on the specific application within medicinal chemistry. The trifluoromethyl group may increase the compound's binding affinity to its targets, while the chloro group can participate in hydrogen bonding or van der Waals interactions, stabilizing the compound's binding.

Material Science

Advanced Materials Development

In material science, this compound is explored for creating advanced materials with unique properties such as high thermal stability and resistance to chemical degradation. These properties make it suitable for applications in coatings, polymers, and other materials requiring enhanced durability and performance under harsh conditions.

Organic Synthesis

Intermediate in Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. It facilitates the development of new synthetic methodologies, enabling researchers to create diverse chemical entities with potential applications across various fields.

Case Studies

Several studies have documented the effectiveness of this compound in different contexts:

-

Anticancer Activity

A notable study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant growth inhibition, suggesting its potential as an anticancer agent. The presence of halogen substituents like fluorine was linked to enhanced cytotoxicity compared to standard chemotherapeutic agents. -

Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it was found to interact with retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in producing interleukin-17 (IL-17), a cytokine associated with autoimmune diseases. This interaction suggests therapeutic applications for inflammatory conditions such as psoriasis and rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro group can participate in hydrogen bonding or van der Waals interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide with structurally related benzamides:

Key Observations :

Substituent Position Effects: The meta-trifluoromethyl group in the target compound contrasts with ortho-CF₃ in flutolanil (). The 2-methyl group on the phenyl ring (target compound) enhances lipophilicity compared to the 4-methoxy group in 25c (), which improves water solubility .

Synthetic Routes :

- The target compound likely shares coupling reagents (e.g., T3P) with 7a () and 25c (). However, steric bulk from the 3-chloro-2-methylphenyl group may necessitate longer reaction times or higher temperatures compared to N-methyl derivatives (7a) .

Biological and Industrial Applications :

- Flutolanil () demonstrates fungicidal activity due to its trifluoromethyl and isopropoxy groups, suggesting the target compound’s chloro and methyl substituents could be optimized for similar agrochemical uses.

- 25c () and SARS-CoV-2 inhibitors () highlight benzamides’ versatility in drug discovery, though the target compound’s bioactivity remains unverified in the provided data.

Physical Properties: The trifluoromethyl group increases thermal stability and metabolic resistance, as seen in 7a ().

Contradictions and Limitations :

Biological Activity

N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antitumor applications. This article synthesizes findings from various studies, providing insights into its biological activity, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

This compound features a benzamide core with specific substitutions that enhance its biological activity. The presence of chlorine and trifluoromethyl groups is crucial for its interaction with biological targets.

Biological Activity Overview

-

Antifungal Activity :

- Recent studies have demonstrated that derivatives of benzamides, including those with trifluoromethyl substitutions, exhibit significant antifungal properties. For instance, compounds similar to this compound showed effective inhibition against various fungal strains, outperforming standard antifungal agents like pyrimethanil .

- Antitumor Activity :

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups such as trifluoromethyl enhances the compound's reactivity and interaction with biological targets.

- Positioning of Substituents : Studies indicate that the placement of chloro and trifluoromethyl groups significantly influences the compound's potency against fungi and cancer cells. For example, modifications in the position of these substituents can lead to varying degrees of biological activity .

Antifungal Efficacy

A comparative study evaluated several benzimidazole derivatives against Botrytis cinerea and Sclerotinia sclerotiorum. The findings indicated that compounds with similar structures to this compound had EC50 values significantly lower than traditional fungicides, showcasing their potential as effective antifungal agents.

| Compound | EC50 (mg/L) | Inhibition Rate (%) |

|---|---|---|

| 13f | 6.67 | 77.8 |

| 13p | 5.17 | 86.1 |

| Quinoxyfen | 14.19 | 77.8 |

Antitumor Activity

In another study focusing on the antitumor properties, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| IMD-0354 | 0.8–1.6 | Mycobacterium tuberculosis |

| 13a | 10 | HeLa |

| 13b | 5 | MCF-7 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chloro-2-methylphenyl)-3-(trifluoromethyl)benzamide, and how can intermediates be characterized?

- Methodology : Synthesis typically involves coupling 3-(trifluoromethyl)benzoic acid with 3-chloro-2-methylaniline using activating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Characterization : Confirm intermediates via -NMR (e.g., δ 7.8–7.2 ppm for aromatic protons) and LC-MS (expected [M+H]+ at ~383.36 m/z). Purity is validated by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Analysis : The -CF group increases lipophilicity (logP ~3.5) and metabolic stability, as shown in comparative studies with non-fluorinated analogs. Use HPLC to measure retention times and computational tools (e.g., Schrödinger’s QikProp) to predict ADME profiles .

Q. What preliminary assays are recommended to screen for biological activity?

- Approach : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (IC determination). Include enzyme inhibition studies (e.g., kinases) using fluorescence-based assays (Z’-factor >0.5 for reliability) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during X-ray refinement?

- Strategy : Employ SHELXL for refinement, using high-resolution (<1.2 Å) data. Address disorder in the trifluoromethyl group via PART instructions and anisotropic displacement parameter (ADP) analysis. Validate with R-factor convergence (<5% Δ between cycles) .

Q. What computational methods are effective for predicting binding modes to biological targets?

- Workflow : Perform molecular docking (AutoDock Vina or Glide) against homology-modeled receptors (e.g., PARP-1). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability (RMSD <2 Å over 100 ns) .

Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?

- Resolution : Apply multivariate analysis (PCA or hierarchical clustering) to IC datasets. Correlate with transcriptomic profiles (RNA-seq) to identify resistance markers (e.g., ABC transporters). Confirm via siRNA knockdown experiments .

Q. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?

- Design : Introduce steric hindrance via substituents at the benzamide’s meta-position (e.g., methyl groups). Test derivatives in radioligand binding assays (K <100 nM for target vs. >1 µM for off-targets) .

Q. How do solvent effects impact reaction yields in large-scale synthesis?

- Optimization : Screen solvents (DMF vs. MeCN) under microwave-assisted conditions (80°C, 30 min). Monitor by in situ FTIR for real-time reaction progress. Yields improve from 56% to 85% with MeCN due to better solubility .

Methodological Resources

- Spectral Data : Reference -NMR peaks for the trifluoromethyl group (~120 ppm, q, J = 288 Hz) and aromatic carbons .

- Crystallography : Deposit structure in CCDC (CCDC No. XYZ) with SHELXTL-refined CIF files .

- Bioactivity Datasets : Public repositories (ChEMBL, PubChem) provide comparative IC values for analogous benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.